![molecular formula C18H15BrN2 B12829997 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide: is a fused heterocyclic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHONBr
Structure: It consists of an imidazo[1,5-a]quinoline core with a benzyl group and a bromide ion attached.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. Here are a couple of notable methods:
-
Benzylamination of Quinoline Derivatives
- Starting with a quinoline derivative, benzylamine is introduced via nucleophilic substitution.
- The reaction typically occurs under mild conditions using a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
- The bromide ion can then be introduced using a brominating agent (e.g., N-bromosuccinimide).
-
Imidazoquinoline Cyclization
- A precursor containing both the benzyl group and the quinoline moiety undergoes cyclization.
- The cyclization can be achieved using Lewis acids (e.g., aluminum chloride) or other suitable catalysts.
- The bromide ion is subsequently incorporated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Substitution: The bromide ion can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imidazoquinoline core may yield tetrahydroimidazoquinoline derivatives.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Cyclization: Lewis acids (e.g., AlCl), heat, and suitable solvents.
Major Products:
The major products depend on the specific reaction conditions and substituents. expect derivatives of the imidazoquinoline core and benzyl group.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Potential bioactive agents due to their unique structure.
Medicine: Investigated for antitumor, antimicrobial, or other therapeutic properties.
Industry: Used in the synthesis of ligands, catalysts, or functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While there are related imidazoquinolines, the benzyl substitution at the 2-position makes this compound distinctive. Similar compounds include imidazoquinoline derivatives without the benzyl group.
Properties
Molecular Formula |
C18H15BrN2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-benzylimidazo[1,5-a]quinolin-2-ium;bromide |
InChI |
InChI=1S/C18H15N2.BrH/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;/h1-11,13-14H,12H2;1H/q+1;/p-1 |
InChI Key |
FYSRAIAVZSCORN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


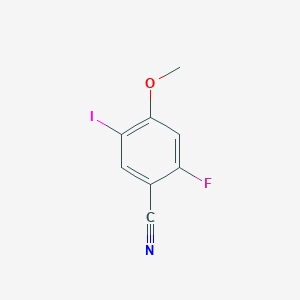
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
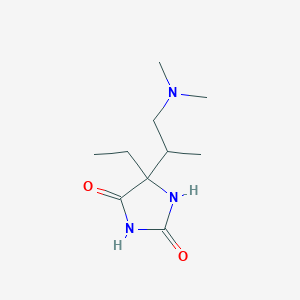
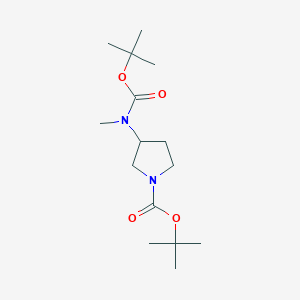
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
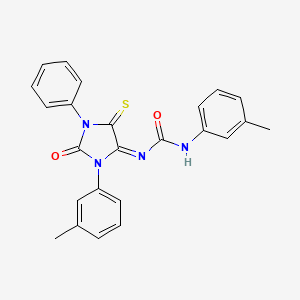
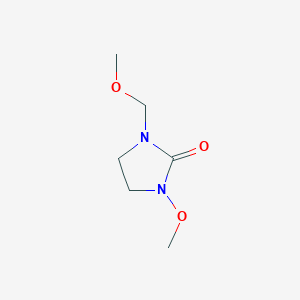
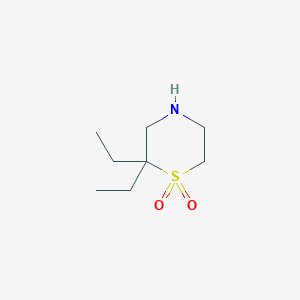
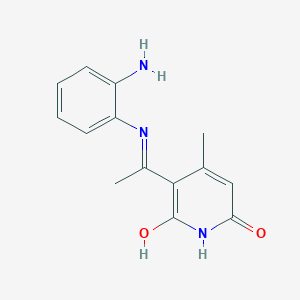
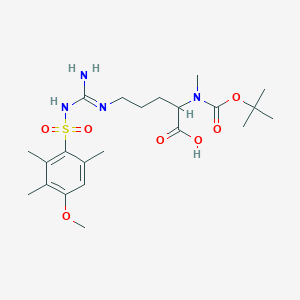
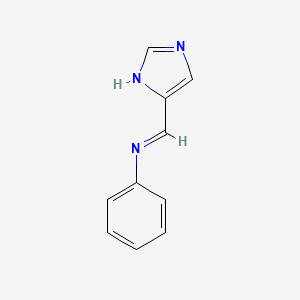
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
